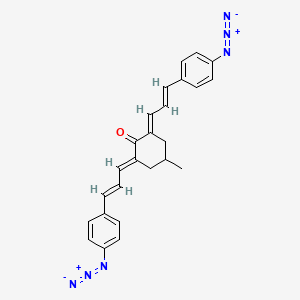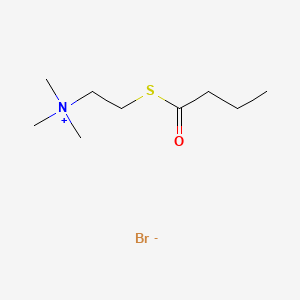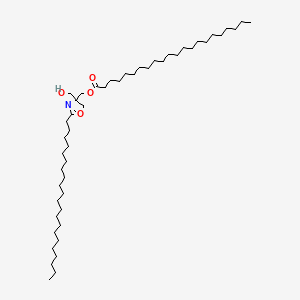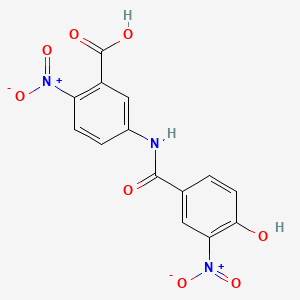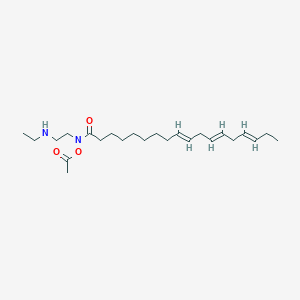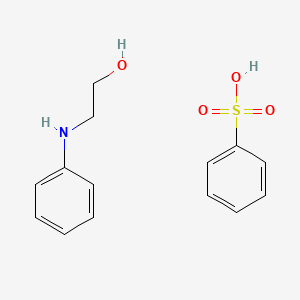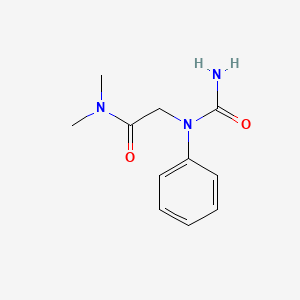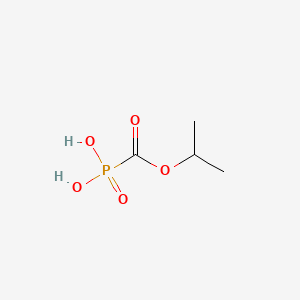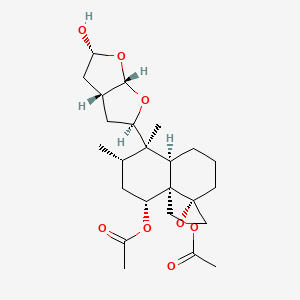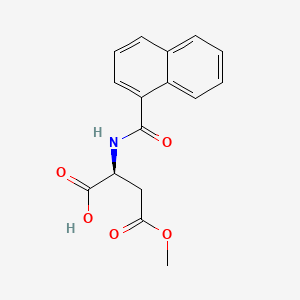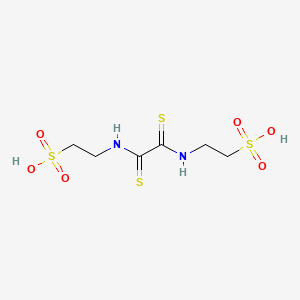![molecular formula C30H27Br6P B12679058 [[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide CAS No. 83929-72-0](/img/structure/B12679058.png)
[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide is a complex organophosphorus compound. It is characterized by the presence of multiple bromomethyl groups attached to a phenyl ring, which is further bonded to a triphenylphosphonium moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a bromomethyl-substituted benzyl halide. The reaction is usually carried out in the presence of a polar organic solvent such as tetrahydrofuran (THF) at elevated temperatures. Microwave irradiation has also been employed to enhance the reaction efficiency, yielding the desired product in high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles, leading to the formation of new carbon-phosphorus bonds.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Elimination Reactions: Under certain conditions, elimination of hydrogen bromide can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like butyllithium for deprotonation, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield a variety of phosphonium salts, while oxidation reactions may produce phosphine oxides.
Scientific Research Applications
Chemistry
In chemistry, [[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide is used as a precursor for the synthesis of other organophosphorus compounds. It is also employed in Wittig reactions to generate alkenes from carbonyl compounds .
Biology and Medicine
It can be used as a mitochondrial targeting agent, delivering therapeutic agents directly to the mitochondria .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of [[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide involves its interaction with various molecular targets. The triphenylphosphonium moiety facilitates its uptake by mitochondria, where it can exert its effects. The bromomethyl groups can undergo nucleophilic substitution, leading to the formation of new chemical bonds and the release of bromide ions .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium Bromide: This compound is structurally similar but lacks the multiple bromomethyl groups.
Benzyltriphenylphosphonium Bromide: Similar in structure but with a benzyl group instead of the pentakis(bromomethyl)phenyl group.
Uniqueness
[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide is unique due to the presence of multiple bromomethyl groups, which enhance its reactivity and versatility in chemical transformations. This makes it a valuable compound for advanced synthetic applications and research.
Properties
CAS No. |
83929-72-0 |
|---|---|
Molecular Formula |
C30H27Br6P |
Molecular Weight |
897.9 g/mol |
IUPAC Name |
[2,3,4,5,6-pentakis(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C30H27Br5P.BrH/c31-16-25-26(17-32)28(19-34)30(29(20-35)27(25)18-33)21-36(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-15H,16-21H2;1H/q+1;/p-1 |
InChI Key |
VYSBPBFVWUKOFT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C(=C(C(=C2CBr)CBr)CBr)CBr)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


